Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate
Description
Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a quinoline-based derivative featuring a 3-fluorobenzamido substituent at the 6-position, a 4-methoxyphenyl group at the 2-position, and a methyl acetate moiety linked via an ether oxygen at the 4-position. This compound is structurally designed to exploit the quinoline scaffold’s inherent bioactivity, which is often leveraged in medicinal chemistry for targeting enzymes or receptors involved in diseases such as cancer or microbial infections. The methyl acetate ester serves as a prodrug-like feature, facilitating cellular uptake and subsequent hydrolysis to the active carboxylic acid form.
Properties
IUPAC Name |
methyl 2-[6-[(3-fluorobenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-32-20-9-6-16(7-10-20)23-14-24(34-15-25(30)33-2)21-13-19(8-11-22(21)29-23)28-26(31)17-4-3-5-18(27)12-17/h3-14H,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDBHDCCMOAGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C(=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction, using a fluorobenzoic acid derivative and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution with the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, using a methoxyphenyl halide and a suitable base.
Attachment of the Methoxyacetate Group: The final step involves the esterification of the quinoline derivative with methoxyacetic acid under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Acetoxy Side Chain Installation
The methyl oxyacetate group is appended via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.
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SNAr Approach :
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Mitsunobu Alternative :
| Method | Substrate | Reagents | Yield |
|---|---|---|---|
| SNAr | 4-Hydroxyquinoline | K₂CO₃, DMF | 65% |
| Mitsunobu | 4-Hydroxyquinoline | DIAD, PPh₃, THF | 82% |
Functional Group Compatibility and Side Reactions
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Ester Hydrolysis : The methyl ester is susceptible to hydrolysis under basic or acidic conditions, forming the carboxylic acid derivative.
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Fluorine Stability : The C–F bond in the benzamido group is stable under most reaction conditions but may undergo defluorination under strong nucleophilic attack (e.g., NaN₃ in DMSO) .
Purification and Characterization
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit tubulin polymerization, leading to G2/M phase arrest and apoptosis in cancer cells, particularly in leukemia models . The incorporation of fluorobenzamide may enhance selectivity toward cancer cell lines.
Antimycobacterial Activity
Research has highlighted the potential of quinoline derivatives in combating Mycobacterium tuberculosis. Compounds with structural similarities to this compound have demonstrated promising antimycobacterial activity against the H37Rv strain of M. tuberculosis, suggesting potential for development as new antitubercular agents .
Neuroprotective Effects
Preliminary studies have indicated that certain derivatives can modulate neuroinflammatory pathways, which may be beneficial in treating neurodegenerative diseases. For example, compounds that inhibit specific signaling pathways have shown potential in ameliorating memory impairment in models of Alzheimer's disease .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the fluorobenzamide and methoxyphenyl groups often requires careful selection of reagents and conditions to ensure high yields and purity.
- Final Esterification : The final step usually involves converting the carboxylic acid derivative into an ester using methylating agents like dimethyl sulfate or methyl iodide.
Case Study 1: Anticancer Screening
A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis .
Case Study 2: Antimycobacterial Testing
In vitro testing against M. tuberculosis revealed that compounds related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antitubercular drugs. This suggests a viable pathway for further development as novel treatments for tuberculosis .
Mechanism of Action
The mechanism of action of Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Quinoline Derivatives
Key Observations :
Key Observations :
- Synthetic Efficiency: The furoquinolinacetic acid derivative () achieves 68% yield via a one-pot multicomponent reaction, highlighting atom economy and scalability. In contrast, the target compound likely requires sequential functionalization (amidation followed by esterification), which may reduce overall yield.
- Crystallography : The trifluoromethyl derivative () was structurally validated via X-ray diffraction (space group P2₁/c, a = 4.6980 Å, β = 95.74°), revealing intermolecular C–H···O hydrogen bonding critical for crystal packing.
Physicochemical and Spectral Properties
- NMR Data: The ¹H-NMR of the furoquinolinacetic acid derivative () shows a deshielded proton at δ 12.72 ppm (carboxylic acid), absent in the target compound due to its ester group.
- IR Spectroscopy : The target compound’s ester C=O stretch (~1715 cm⁻¹) aligns with similar methyl acetate derivatives (), while the trifluoromethyl analog () exhibits strong C–F stretches (~1100–1200 cm⁻¹).
Biological Activity
Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes research findings related to its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone modified with a benzamide group and a methoxyphenyl moiety. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors for critical enzymes involved in disease pathways. For instance, compounds that inhibit GSK3 (Glycogen Synthase Kinase 3) have shown promise in treating conditions like cancer and neurodegenerative diseases .
- Antimicrobial Activity : The incorporation of fluorine and methoxy groups has been linked to enhanced antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may also possess such activity .
- Antitumor Efficacy : The structural features of this compound may contribute to its antitumor effects by interfering with cell proliferation pathways, particularly in cancer cells with specific genetic mutations (e.g., BRCA1/2) .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- GSK3 Inhibitors : A study focused on the design and synthesis of quinoline derivatives demonstrated that modifications significantly improved their inhibitory potency against GSK3, with some derivatives showing IC50 values in the nanomolar range. This suggests that this compound could be a candidate for further investigation in this area .
- Antimicrobial Evaluation : In a comparative study, similar methoxy-substituted compounds exhibited promising antimicrobial activity against Plutella xylostella, indicating that the presence of methoxy groups can enhance biological efficacy. This supports the hypothesis that this compound may also show significant antimicrobial properties .
Q & A
Q. How does this compound align with current theories of quinoline-based drug design?
- Conceptual basis : Its structure integrates features of dual inhibitors (e.g., FABP4/5 and kinases), leveraging the quinoline scaffold’s π-stacking capability and substituent-driven selectivity .
- Hypothesis testing : Compare its binding mode to co-crystal structures of related inhibitors in PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
